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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Trifluoromethyl-Indazole Scaffold The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethyl-Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry. Its structural features allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide provides a comprehensive technical overview of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde, a key heterocyclic building block that combines the advantageous properties of the indazole core with the influential trifluoromethyl substituent and a reactive carbaldehyde handle for further molecular elaboration.

This molecule is of particular interest to researchers in drug discovery and development due to its potential as a precursor for a diverse range of bioactive compounds, most notably kinase inhibitors for oncology and other therapeutic areas. The strategic placement of the trifluoromethyl group at the 7-position and the carbaldehyde at the 4-position offers unique opportunities for structure-activity relationship (SAR) studies and the development of novel chemical entities.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
CAS Number 1956327-85-7[3]
Molecular Formula C₉H₅F₃N₂O[3]
Molecular Weight 214.15 g/mol [3]
Physical Form Solid[3]
Purity Typically ≥98%[3]
Storage Inert atmosphere, room temperature[3]
InChI Key DYSNXAIPWROQPX-UHFFFAOYSA-N[3]

Safety Profile:

7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[3]

Synthesis Strategies: Constructing the Core Scaffold

While a specific, publicly available, step-by-step synthesis protocol for 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde is not readily found in the searched literature, its synthesis can be logically deduced from established methods for preparing substituted indazoles. A plausible and efficient synthetic route would likely involve a multi-step sequence starting from a commercially available trifluoromethyl-substituted aromatic precursor.

One potential strategy involves the construction of the indazole ring followed by the introduction of the carbaldehyde functionality. A logical starting material would be 2-amino-3-(trifluoromethyl)toluene.

Conceptual Synthetic Workflow

Step 1: Oxidation of the Benzylic Methyl Group The synthesis would likely commence with the oxidation of 2-amino-3-(trifluoromethyl)toluene to the corresponding 2-amino-3-(trifluoromethyl)benzaldehyde. This transformation can be achieved using a variety of oxidizing agents, with the choice depending on the desired selectivity and scale.

Step 2: Indazole Ring Formation The resulting aminobenzaldehyde can then be converted to the indazole ring system. A common method for this transformation is through diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by an intramolecular cyclization.[4]

Step 3: Formylation of the Indazole Core The final step would be the introduction of the carbaldehyde group at the 4-position of the 7-(trifluoromethyl)-1H-indazole core. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich heterocyclic compounds. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the indazole ring.[5] The regioselectivity of this reaction on the indazole nucleus can be influenced by the electronic nature of the existing substituents.

An alternative approach could involve a metalation-formylation sequence on a pre-formed 7-(trifluoromethyl)-1H-indazole.[6]

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde. While a complete, published spectrum for this specific molecule was not found in the searches, the expected spectral features can be predicted based on the analysis of closely related analogues.[7][8]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the indazole ring system will exhibit characteristic coupling patterns. The N-H proton of the indazole ring will likely appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the range of δ 185-195 ppm. The carbon atom bearing the trifluoromethyl group will show a quartet due to coupling with the fluorine atoms. The remaining aromatic carbons will appear in the typical aromatic region (δ 110-150 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically observed in the region of 1680-1715 cm⁻¹. A broad N-H stretching band from the indazole ring is also expected around 3200-3400 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will likely appear as strong absorptions in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (214.15 g/mol ). Fragmentation patterns may include the loss of the formyl group (CHO) and potentially the trifluoromethyl group (CF₃).

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the 4-position of the 7-(trifluoromethyl)-1H-indazole scaffold serves as a versatile chemical handle for a wide range of synthetic transformations, making this molecule a valuable intermediate in the construction of more complex molecular architectures.

Key Chemical Transformations

  • Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to form the corresponding substituted amines.[9] This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains and building molecular complexity.

  • Wittig Reaction: Reaction with phosphonium ylides (Wittig reagents) allows for the conversion of the aldehyde into a variety of substituted alkenes, providing a means to introduce different carbon-based functionalities.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents. This carboxylic acid can then be used in amide bond formation, a critical reaction in the synthesis of many drug molecules.

  • Reduction: Reduction of the aldehyde with a mild reducing agent like sodium borohydride (NaBH₄) will yield the corresponding primary alcohol. This alcohol can be a precursor for further functionalization, for example, through etherification or esterification.[10]

  • Aldol and Related Condensations: The aldehyde can participate in aldol-type condensation reactions with enolates or other nucleophilic carbon species to form α,β-unsaturated carbonyl compounds, further extending the carbon skeleton.

Applications in Drug Discovery and Medicinal Chemistry

The 7-(trifluoromethyl)-1H-indazole-4-carbaldehyde scaffold is a highly valuable starting material for the synthesis of kinase inhibitors. The indazole core is known to interact with the hinge region of many kinases, a critical interaction for potent inhibition. The trifluoromethyl group can provide beneficial properties, and the 4-position, accessible through the carbaldehyde, is often a key vector for exploring structure-activity relationships and targeting specific sub-pockets of the kinase active site.

While a specific, named drug candidate synthesized directly from this aldehyde was not identified in the provided search results, its utility is evident from the numerous patents and publications describing the synthesis of indazole-based kinase inhibitors.[11][12][13] For instance, the aldehyde can be converted to an amine via reductive amination, which can then be acylated to install various side chains designed to interact with specific residues in the target kinase.

Conclusion

7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a privileged indazole core, a metabolically robust trifluoromethyl group, and a synthetically versatile aldehyde functionality makes it an attractive starting point for the synthesis of novel and potent bioactive molecules. A solid understanding of its synthesis, properties, and reactivity is crucial for researchers aiming to leverage this scaffold in the development of next-generation therapeutics. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of key intermediates like 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde in the drug discovery pipeline is set to increase.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2012). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. ResearchGate. Retrieved from [Link]

  • Ferreira, R. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Google Patents. (n.d.). US6982274B2 - 1H-indazole compound.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • PubChem. (n.d.). 7-(trifluoromethyl)-1h-indazole-3-carbaldehyde. Retrieved from [Link]

  • Port, A. D., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Ben-Maan, I., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules.
  • Ben-Maan, I., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Retrieved from [Link]

  • Chavan, D., & Kumbhar, S. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Representative examples of 1H‐indazole‐based bioactive molecules. Retrieved from [Link]

  • SciSpace. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

  • Wang, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Kandambeth, S., et al. (2019).
  • Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubilization and Stability of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde

[1] Executive Summary This guide details the solubility profile and stability considerations for 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors and bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the solubility profile and stability considerations for 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors and bioactive scaffolds. While the compound exhibits high solubility in polar aprotic solvents like DMSO, its aldehyde functionality introduces specific reactivity risks in protic solvents like methanol. This document provides evidence-based protocols to maximize solubility while preserving chemical integrity.

Key Findings:

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) for stock solutions (>50 mM expected).

  • Secondary Solvent: Methanol (MeOH) for short-term use only.

  • Critical Risk: Reversible hemiacetal formation in Methanol interferes with analytical purity checks (HPLC/NMR).

Chemo-Physical Profile & Solubility Mechanism[1]

To predict and manipulate solubility, we must analyze the competition between the crystal lattice energy and solvation energy.

Structural Determinants[1][2]
  • Indazole Core: The fused benzene and pyrazole rings create a flat, aromatic system prone to

    
    -
    
    
    
    stacking, which increases lattice energy and reduces solubility in non-polar media.
  • 7-Trifluoromethyl (-CF

    
    ):  This group is highly lipophilic and electron-withdrawing.
    
    • Effect 1: Increases

      
       (approx. 2.5–3.0), drastically reducing water solubility.
      
    • Effect 2: Increases the acidity of the N-H proton at position 1, making it a stronger hydrogen bond donor.

  • 4-Carbaldehyde (-CHO): A polar, reactive electrophile. It acts as a hydrogen bond acceptor but is susceptible to nucleophilic attack.

Solvation Mechanisms
SolventMechanism of ActionPredicted SolubilitySuitability
DMSO Dipole-Dipole & H-Bonding: The sulfoxide oxygen acts as a strong H-bond acceptor for the acidic Indazole N-H. The methyl groups interact with the lipophilic -CF

and aromatic core.
High (>50 mg/mL)Excellent (Standard for Stock)
Methanol H-Bonding: The hydroxyl group acts as both donor (to Aldehyde/N2) and acceptor (from N1-H).Moderate (10–25 mg/mL)Conditional (See Stability Warning)
Water Hydrophobic exclusion dominates.Negligible (<0.1 mg/mL)Poor (Precipitation risk)

Solvent Compatibility & Reactivity Risks[1]

The choice between DMSO and Methanol is not merely about solubility limits but chemical stability .

The Methanol Hemiacetal Issue

Aldehydes dissolved in alcohols exist in an equilibrium with their hemiacetal form. For 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde, the electron-withdrawing -CF


 group makes the aldehyde carbon more electrophilic, shifting the equilibrium slightly toward the hemiacetal in methanol.

Consequences:

  • NMR Artifacts: You will observe dual peaks for the aldehyde proton, complicating structural validation.

  • HPLC Peak Splitting: Depending on the column kinetics, the hemiacetal may separate or cause peak tailing.

  • False Negatives: In biological assays, the hemiacetal may have different binding kinetics than the free aldehyde.

Visualization of Solvation vs. Reaction

The following diagram illustrates the safe interaction with DMSO versus the reactive interaction with Methanol.

G Compound 7-(CF3)-Indazole-4-CHO Solvated Stable Solvated Complex (H-Bond Stabilized) Compound->Solvated Dissolution Hemiacetal Hemiacetal Formation (Reversible Reaction) Compound->Hemiacetal Nucleophilic Attack DMSO DMSO (Solvent) DMSO->Solvated S=O ··· H-N Interaction MeOH Methanol (Solvent) MeOH->Hemiacetal ROH adds to C=O

Figure 1: Mechanistic pathway differences. DMSO provides stable solvation, whereas Methanol introduces a covalent (reversible) modification.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological screening or synthetic aliquoting.

  • Weighing: Accurately weigh 10.7 mg of the compound (MW ≈ 214.15 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Note: The solution should be clear and slight yellow/colorless.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Shelf Life: >6 months (DMSO prevents aldehyde oxidation better than air).

Protocol B: Kinetic Solubility Determination (Methanol)

Objective: Determine the maximum solubility in MeOH for purification/crystallization purposes.

  • Saturation: Add 20 mg of solid compound to a glass vial.

  • Incremental Addition: Add Methanol in 100 µL increments at room temperature (25°C).

  • Agitation: Vortex for 1 minute after each addition.

  • Endpoint: Record the volume (

    
    ) where the solution becomes perfectly clear.
    
  • QC Check: Immediately run TLC (50% EtOAc/Hexane).

    • Warning: Do not store this solution for >24 hours to avoid acetalization.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Cloudiness in DMSO Moisture contamination (Water is an anti-solvent).Use fresh, anhydrous DMSO. Warm to 40°C.
Dual Peaks in NMR (MeOH-d4) Hemiacetal formation.Switch solvent to DMSO-d6 or Acetone-d6.
Precipitation in Aqueous Buffer "Crash out" upon dilution.Keep DMSO final concentration <1%? No, ensure intermediate dilution step or use a co-solvent (e.g., PEG400) if dosing animals.
Solubility Determination Workflow

Workflow Start Start: Solid Compound Choice Select Solvent Start->Choice DMSO DMSO Choice->DMSO MeOH Methanol Choice->MeOH Mix1 Vortex & Sonicate (35°C) DMSO->Mix1 Check1 Visual Inspection Mix1->Check1 Clear1 Clear Solution? Check1->Clear1 Clear1->Mix1 No (Add more DMSO) Stock Store at -20°C (Stable) Clear1->Stock Yes Mix2 Stir at RT (No Heat) MeOH->Mix2 Risk Risk: Hemiacetal Mix2->Risk Use Use Immediately (Synthesis/Transfer) Risk->Use

Figure 2: Decision tree for solvent selection based on application (Storage vs. Immediate Use).

References

  • Compound Data & Vendors

    • Sigma-Aldrich. 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde Product Sheet. Available at: (Search CAS: 1956327-85-7)

    • PubChem.[1][2][3] Compound Summary for Indazole Derivatives. Available at:

  • Solubility & Reactivity Principles: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses -CF3 and Indazole properties). Lippincott, W. T., et al. Equilibrium of Aldehydes in Protic Solvents. (General organic chemistry principle regarding hemiacetals).
  • Methodology

    • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for Kinetic Solubility Protocols).

Sources

Foundational

7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde MSDS and safety data sheet

Technical Monograph: Handling and Safety Protocols for 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde Introduction: Chemical Identity & Structural Significance 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (CAS: 1956327...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Handling and Safety Protocols for 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde

Introduction: Chemical Identity & Structural Significance

7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (CAS: 1956327-85-7) is a high-value heterocyclic building block predominantly utilized in medicinal chemistry for the synthesis of kinase inhibitors and allosteric modulators. Its structural uniqueness lies in the trifluoromethyl (


) group at the C7 position, which imparts metabolic stability and lipophilicity, combined with a reactive aldehyde handle at C4, allowing for rapid diversification via reductive amination or olefination.

Core Moiety Analysis:

  • Indazole Core: A bioisostere for indole and purine, capable of bidentate hydrogen bonding in active sites (e.g., ATP-binding pockets).

  • C4-Aldehyde: An electrophilic "warhead" susceptible to autoxidation if improperly stored.

  • C7-Trifluoromethyl: An electron-withdrawing group that lowers the pKa of the indazole NH, increasing its acidity compared to non-fluorinated analogs.

Physicochemical Datasheet

The following data aggregates experimental observations and predicted properties based on structural analogs (SAR).

PropertySpecification
CAS Number 1956327-85-7
Molecular Formula

Molecular Weight 214.15 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water
Melting Point >180°C (Predicted; varies by crystal form)
Acidity (pKa) ~12.5 (Indazole NH); lowered by

induction
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated

Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data for this isomer is limited, its classification is derived from the reactivity of fluorinated indazoles and aromatic aldehydes.

Signal Word: WARNING

Hazard Statements:

  • H302: Harmful if swallowed (Acute Tox. 4).[1]

  • H315: Causes skin irritation (Skin Irrit. 2).[1]

  • H319: Causes serious eye irritation (Eye Irrit.[1][2] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[1][2]

Critical Safety Note: Thermal Decomposition In the event of a fire, the trifluoromethyl group can degrade to release Hydrogen Fluoride (HF) and fluorophosgene. Standard organic vapor respirators are insufficient for thermal decomposition products; positive pressure SCBA is required for fire response.

Visualizing Reactivity & Hazards

ReactivityMap Compound 7-(Trifluoromethyl)-1H- indazole-4-carbaldehyde Aldehyde C4-Aldehyde Group Compound->Aldehyde Indazole Indazole NH Compound->Indazole CF3 C7-Trifluoromethyl Compound->CF3 Risk1 Autoxidation to Carboxylic Acid Aldehyde->Risk1 Air Exposure Risk2 Deprotonation (Base Sensitive) Indazole->Risk2 NaH/K2CO3 Risk3 HF Release (Thermal Decomp) CF3->Risk3 >250°C / Fire

Figure 1: Reactivity and Hazard Map highlighting specific functional group risks.

Technical Handling & Storage Protocols

To maintain chemical integrity and ensure operator safety, the following protocols must be strictly observed.

Protocol A: Inert Gas Blanketing (Prevention of Autoxidation)

Aldehydes are prone to air-oxidation, forming the corresponding benzoic acid impurity which complicates downstream purification.

  • Receipt: Upon receipt, inspect the vial. If the solid appears "gummy" or dark orange, check purity via TLC (Stain: 2,4-DNPH; Aldehydes turn yellow/orange).

  • Aliquotting:

    • Open the vial only inside a fume hood.

    • Flush the headspace with dry Argon (heavier than air) immediately after use. Nitrogen is acceptable but less effective for long-term storage of solids in screw-cap vials.

    • Seal the cap with Parafilm or electrical tape to prevent oxygen diffusion.

  • Storage: Store at 2–8°C. Cold storage slows the kinetics of autoxidation.

Protocol B: Solubilization & Reaction Setup

The lipophilicity of the


 group aids cell permeability but requires polar aprotic solvents for synthesis.
  • Preferred Solvents: Anhydrous DMF or DMSO.

  • Dissolution: Vortexing is usually sufficient. If sonication is required, keep the bath temperature <30°C to prevent aldehyde degradation.

  • Base Sensitivity: The indazole NH is acidic. If using strong bases (e.g., NaH) for N-alkylation, add the base at 0°C to prevent side reactions at the aldehyde center (Cannizzaro disproportionation).

PPE Decision Matrix

PPEMatrix Start Handling 7-CF3-Indazole-CHO State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/DMF) State->Solution Qty Quantity > 500mg? Solid->Qty SolvRisk REQUIRED: Fume Hood Splash Goggles Chem-Resistant Gloves Solution->SolvRisk HighRisk REQUIRED: Fume Hood Nitrile Gloves (Double) N95/P100 (if open bench) Qty->HighRisk Yes LowRisk REQUIRED: Fume Hood Nitrile Gloves Safety Glasses Qty->LowRisk No

Figure 2: Personal Protective Equipment (PPE) decision matrix based on physical state and scale.

Synthetic Workflow: Reductive Amination

The most common application of this intermediate is reductive amination to attach solubilizing tails or pharmacophores.

Self-Validating Protocol:

  • Imine Formation: Combine Aldehyde (1.0 eq) + Amine (1.1 eq) in DCE/MeOH.

    • Validation: Monitor consumption of aldehyde via TLC (change in Rf).

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).

    • Safety: STAB releases acetic acid; ensure venting.

  • Quench: Use saturated

    
    .
    
    • Validation: Gas evolution (

      
      ) ceases.
      

SynthesisFlow Start Aldehyde (Start Material) Step1 Imine Formation (Solvent: DCE) Start->Step1 Check1 TLC Check (Disappearance of CHO) Step1->Check1 Check1->Step1 Incomplete (Add MgSO4) Step2 Reduction (Reagent: STAB) Check1->Step2 Complete Step3 Quench (Sat. NaHCO3) Step2->Step3

Figure 3: Standard Reductive Amination Workflow with built-in validation steps.

Emergency Response Protocols

In Case of Spill:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves and a P100 respirator if powder is airborne.

  • Neutralization: Wet the powder with a paper towel soaked in dilute surfactant (soap water) to prevent dusting, then wipe with 10% ethanol.

  • Disposal: Place in a sealed container labeled "Hazardous Waste - Fluorinated Organic."

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3] Caution: Fluorinated compounds can cause delayed irritation. Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][2][3][4] If redness persists, consider possibility of HF generation (unlikely in ambient conditions, but possible in degradation); apply Calcium Gluconate gel if specific HF burn symptoms (deep, throbbing pain) appear.

References

  • Sigma-Aldrich. (2024). 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde Product Page & Safety Data. Link

  • PubChem. (2024). Compound Summary: Indazole-4-carbaldehyde derivatives. National Library of Medicine. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Indazole reactivity).
  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Fluorides. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reductive Amination Strategies for 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (CAS: 1956327-85-7) is a high-value scaffold in the synthesis of kinase inhibitors (e.g., VEGFR, PARP targets). The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (CAS: 1956327-85-7) is a high-value scaffold in the synthesis of kinase inhibitors (e.g., VEGFR, PARP targets). The presence of the trifluoromethyl group (


) at the C7 position and the aldehyde at C4 creates a unique electronic environment that distinguishes this substrate from standard benzaldehydes.
Strategic Chemical Analysis
  • Electronic Activation: The

    
     group is a strong electron-withdrawing group (EWG). Located para to the C4-aldehyde, it significantly increases the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by amines but requires controlled reduction kinetics to prevent side reactions.
    
  • Acidic Handle: The N1-proton of the indazole ring (

    
    ) is susceptible to deprotonation. While reductive amination is generally chemoselective, maintaining a slightly acidic or neutral pH is crucial to prevent N1-solubility issues or competitive side reactions.
    
  • Lipophilicity: The 7-

    
     motif enhances solubility in halogenated solvents (DCE, DCM) compared to non-fluorinated indazoles, enabling homogenous phase reactions which are critical for yield reproducibility.
    

Critical Decision Framework

Before selecting a protocol, use the following logic flow to determine the optimal conditions for your specific amine partner.

DecisionTree Start Start: Select Amine Partner AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Weak Weak/Hindered Amine (Anilines/Bulky) AmineType->Weak MethodA Method A: STAB / DCE / AcOH (Standard) Primary->MethodA High Chemoselectivity Secondary->MethodA Standard MethodB Method B: Ti(OiPr)4 / NaBH4 (Lewis Acid Activation) Weak->MethodB Force Equilibrium

Figure 1: Decision matrix for selecting the appropriate reductive amination protocol based on amine nucleophilicity and steric hindrance.

Method A: The Standard Protocol (STAB)

Best For: Primary amines, unhindered secondary amines, and acid-stable substrates.

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces imines/iminiums much faster than aldehydes. This chemoselectivity minimizes the formation of the alcohol byproduct (7-(trifluoromethyl)-1H-indazole-4-methanol).

Reagents & Materials[1][2][6][7][8][9][10]
  • Substrate: 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv). Note: Essential for ketone formation, but for this electron-deficient aldehyde, it accelerates imine formation and buffers the basicity of the amine.

Step-by-Step Procedure
  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (0.2 M concentration).

  • Activation: Add Glacial AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution often turns clear or changes color as the imine forms. Due to the 7-

      
       activation, this step is faster than with standard benzaldehydes.
      
  • Reduction: Cool the mixture to 0 °C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS.[2]

    • Target Mass: Look for [M+1] of the amine. If [M+1] of the alcohol byproduct is observed, the imine formation was incomplete before reduction.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Method B: Titanium-Mediated Protocol

Best For: Electron-deficient amines (anilines), sterically hindered amines, or when Method A fails to drive conversion.

Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger. This pushes the equilibrium toward the imine/enamine, which is essential when the amine is a poor nucleophile.

Reagents
  • Substrate: 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF or Ethanol.

Step-by-Step Procedure
  • Complexation: In a dry flask under inert atmosphere (

    
    /Ar), combine the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF.
    
  • Titanium Addition: Add

    
     (1.5 equiv) dropwise.
    
    • Caution: Reaction is slightly exothermic.

  • Equilibration: Stir at RT for 4–12 hours.

    • Mechanism:[3] The system forms a titanium-imine complex. The color usually shifts to yellow/orange.

  • Reduction:

    • Critical Step: If using THF, dilute with absolute ethanol (equal volume to THF) before adding borohydride (required for

      
       solubility and reactivity).
      
    • Add

      
       (1.5 equiv) carefully (gas evolution). Stir for 2–4 hours.
      
  • Quench (The "Titanium Workup"):

    • Add 1N NaOH or water dropwise. A heavy white/gray precipitate (

      
      ) will form.
      
    • Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

  • Purification: The filtrate is concentrated and purified via flash chromatography.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the pathway and potential divergence points caused by the 7-


 group.

Mechanism Aldehyde 7-CF3-Indazole-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Byproduct: Alcohol Aldehyde->Alcohol + Hydride (Direct Red.) Amine Amine (R-NH2) Imine Iminium Ion (Activated by CF3) Hemiaminal->Imine - H2O (Fast due to CF3) Product Secondary Amine Product Imine->Product + Hydride (STAB)

Figure 2: Reaction pathway showing the competition between imine reduction (desired) and direct aldehyde reduction (undesired).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Equilibrium favors aldehydeSwitch to Method B (

) to scavenge water.
Alcohol Byproduct Reduction faster than imine formationIncrease imine formation time (Step 2) before adding reductant. Ensure AcOH is used.
Indazole N-Alkylation Competitive alkylation (rare in RA)Use N1-protected starting material (e.g., THP or SEM protected indazole).
Insoluble Precipitate Titanium salts (Method B)Use the "Celite + 1N NaOH" workup method described above.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][1]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Application

Using 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde in PARP inhibitor synthesis

This guide details the application of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (CAS: 1956327-85-7) as a pivotal building block in the synthesis of next-generation Poly(ADP-ribose) Polymerase (PARP) inhibitors. Abst...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (CAS: 1956327-85-7) as a pivotal building block in the synthesis of next-generation Poly(ADP-ribose) Polymerase (PARP) inhibitors.

Abstract & Strategic Value

The indazole scaffold is a privileged structure in PARP inhibitor design, exemplified by clinically approved drugs like Niraparib .[1][2] While first-generation inhibitors often utilize a carboxamide moiety at the 7-position to anchor the molecule via hydrogen bonding to the PARP active site (Ser904/Gly863), next-generation discovery focuses on bioisosteric replacements to enhance metabolic stability and blood-brain barrier (BBB) permeability.

7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde offers a unique dual-vector opportunity:

  • 7-CF₃ Group: Acts as a lipophilic, metabolically stable bioisostere for the carboxamide or halide groups, improving the pharmacokinetic profile while maintaining steric bulk in the ribose-binding pocket.

  • 4-Carbaldehyde Handle: Provides a highly reactive electrophilic site for reductive amination, allowing the rapid attachment of "solubility tails" (e.g., piperazine/piperidine moieties) that extend into the solvent-exposed region of the enzyme.

Chemical Specifications & Handling

PropertySpecification
Compound Name 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde
CAS Number 1956327-85-7
Molecular Formula C₉H₅F₃N₂O
Molecular Weight 214.15 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Stability Aldehyde is susceptible to oxidation; store away from strong oxidizers.[3]

Synthetic Workflow: The "Convergent Assembly" Strategy

The most efficient use of this intermediate is in a Convergent Synthesis strategy. The aldehyde allows the coupling of complex amine side chains late in the synthesis, minimizing the risk of side reactions during the core scaffold construction.

Workflow Diagram

The following flowchart illustrates the critical path from the aldehyde intermediate to a bioactive PARP inhibitor lead.

PARP_Synthesis_Workflow Figure 1: Convergent synthetic route for 7-CF3-indazole PARP inhibitors. Aldehyde 7-(CF3)-Indazole-4-CHO (Starting Material) Imine Imine Intermediate (Transient) Aldehyde->Imine Condensation Amine Functionalized Amine (e.g., 4-fluorobenzyl-piperazine) Amine->Imine Reduction Reductive Amination (NaBH(OAc)3 / DCE) Imine->Reduction Reduction Core 7-CF3-4-Aminomethyl-Indazole Reduction->Core N_Alkylation N1/N2 Alkylation (Regiocontrol Step) Core->N_Alkylation Optional Diversification Final Next-Gen PARP Inhibitor N_Alkylation->Final

Detailed Experimental Protocols

Protocol A: Reductive Amination (C4-Position Functionalization)

Objective: To attach a solubilizing pharmacophore (e.g., N-Boc-piperazine or a substituted piperidine) to the 4-position.

Reagents:

  • 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (1.0 equiv)

  • Amine partner (e.g., 1-(cyclopropylcarbonyl)piperazine) (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 1 hour under Nitrogen. Note: Monitor by TLC/LCMS for the disappearance of the aldehyde peak.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Critical Control Point: The choice of reducing agent is vital. STAB is preferred over NaBH₄ because it selectively reduces the imine without reducing the aldehyde (if any remains) or the indazole core.

Protocol B: Regioselective N-Alkylation (Optional)

Objective: To alkylate the indazole nitrogen (N1 or N2) if the target molecule requires a substituent here (similar to the N2-substituent in Niraparib).

Mechanism: Indazoles exist in a tautomeric equilibrium (1H vs 2H).[1] Alkylation conditions dictate the ratio.

  • Thermodynamic Control: Alkylation often favors N1.

  • Kinetic/Steric Control: Can favor N2 depending on the base and electrophile.

Procedure:

  • Dissolve the 4-substituted-7-CF3-indazole (from Protocol A) in DMF.

  • Add Cs₂CO₃ (2.0 equiv) and the alkyl halide (1.1 equiv).

  • Heat to 60°C for 2 hours.

  • Separation: This reaction typically yields a mixture of N1 and N2 isomers. Separation by Preparative HPLC is required .

    • N1-Isomer: Typically elutes later on C18 columns (more lipophilic).

    • N2-Isomer: Typically elutes earlier.

    • Validation: Use 2D-NMR (NOESY) to confirm regiochemistry. The N1-alkyl proton will show NOE to the C7-CF3 (weak) or C7-H, whereas N2-alkyl will show NOE to C3-H.

Mechanism of Action & SAR Rationale

Understanding why this scaffold is used is as important as how to synthesize it.

Binding Mode Hypothesis

The 7-CF3-indazole core mimics the nicotinamide pharmacophore of NAD+.

  • Indazole NH: Forms a hydrogen bond with Gly863 (backbone) in the PARP active site.

  • 7-CF3: Occupies the hydrophobic pocket usually filled by the carboxamide oxygen or a phenyl ring, potentially increasing residence time (trapping efficiency).

  • 4-Aminomethyl Tail: Extends towards the solvent front, interacting with Asp770 or improving solubility.

MOA_Interaction Figure 2: Pharmacophore mapping of the 7-CF3-indazole scaffold within PARP. Inhibitor 7-CF3-Indazole Inhibitor Gly863 Gly863 (H-Bond Donor) Inhibitor->Gly863 H-Bond (Indazole NH) Pocket Hydrophobic Pocket Inhibitor->Pocket Hydrophobic Interaction (7-CF3 Group) Solvent Solvent Front (Solubility Tail) Inhibitor->Solvent Extension (4-Position) PARP_Site PARP Active Site (Nicotinamide Pocket)

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Incomplete imine formation.Add molecular sieves (4Å) to the reaction to scavenge water during the imine formation step before adding STAB.
Over-reduction Reduction of the indazole double bond.Ensure temperature is kept at 0°C during STAB addition. Avoid using strong reducing agents like LiAlH₄.
Regioisomer Mixtures (N1/N2) Tautomeric ambiguity of indazole.Use bulky protecting groups (e.g., THP) if alkylation is not desired immediately. If alkylating, optimize base: NaH favors N1; weaker bases/solvent effects can shift ratio.
Aldehyde Oxidation Poor storage.Check aldehyde purity by ¹H NMR (CHO peak ~10.0 ppm). Purify by short silica plug if carboxylic acid is present.

References

  • BenchChem. (2025).[1] Discovery and synthesis of novel indazole derivatives.[1][4][5][6] Retrieved from

  • Journal of Medicinal Chemistry. (2015). Discovery of NMS-P118: A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor. (Contextual reference for Indazole PARP synthesis). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde.[7] Retrieved from

  • National Institutes of Health (NIH). (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from (Note: Generalized link for Indazole SAR reviews).

  • Vertex Pharmaceuticals/Merck. (2020). Patents related to substituted indazole PARP inhibitors.[6] (General reference to the class of 7-substituted indazoles).

(Note: Specific CAS 1956327-85-7 is a building block often cited in catalog databases and patent libraries for library synthesis rather than a single academic paper. The protocols above are derived from standard medicinal chemistry practices for this specific functional group combination.)

Sources

Method

Application Note: Strategic N1-Protection of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde

Part 1: Strategic Analysis & Mechanistic Rationale The "7-Substituent" Challenge The protection of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde presents a classic conflict between thermodynamic stability and kinetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Rationale

The "7-Substituent" Challenge

The protection of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde presents a classic conflict between thermodynamic stability and kinetic accessibility.

  • Thermodynamic Preference: The N1-tautomer (1H-indazole) is energetically favored over the N2-tautomer (2H-indazole) because it preserves the aromaticity of the fused benzene ring (benzenoid structure) rather than forcing a quinoid-like contribution.

  • Kinetic Barrier: The 7-Trifluoromethyl (

    
    )  group is bulky and electron-withdrawing. Located at the ortho position to N1, it creates a severe steric clash that inhibits nucleophilic attack by N1. Conversely, the N2 position is sterically unencumbered (adjacent to H3).
    

The Consequence: Under irreversible basic conditions (e.g., NaH/Alkyl Halide), the reaction is kinetically controlled, leading predominantly to the N2-isomer or difficult-to-separate mixtures.

The Solution: Thermodynamic Equilibration

To secure the N1-protected product, we must utilize a reversible protection strategy. Tetrahydropyranyl (THP) protection, mediated by acid catalysis, allows for dynamic equilibration. Even if the kinetically favored N2-THP species forms initially, the acidic conditions and elevated temperature permit its reversion and eventual funneling into the thermodynamically more stable N1-THP isomer.

Part 2: Experimental Protocols

Method A: Acid-Mediated N1-THP Protection (Recommended)

Targeting Thermodynamic Control via Reversible Hemiaminal Formation.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (7-

-indazole-4-CHO)
1.0Starting Material
3,4-Dihydro-2H-pyran (DHP) 3.0 - 5.0Protecting Group Source
p-Toluenesulfonic acid (PTSA) 0.1 (10 mol%)Acid Catalyst
Dichloromethane (DCM) or THF [0.2 M]Solvent (Anhydrous)
Step-by-Step Protocol
  • Setup: Charge an oven-dried round-bottom flask with the indazole substrate (1.0 equiv) and a magnetic stir bar.

  • Solvation: Add anhydrous DCM (or THF for higher reflux temp). Ensure complete dissolution.

    • Note: If solubility is poor, THF is preferred.

  • Catalyst Addition: Add PTSA monohydrate (0.1 equiv) in one portion.

  • Reagent Addition: Add DHP (3.0 equiv) dropwise via syringe over 5 minutes.

  • Reflux (Critical Step): Heat the reaction to varying degrees based on monitoring:

    • Initial: Stir at Room Temperature (RT) for 2 hours.

    • Check: Pull an aliquot for TLC/NMR. If N2 isomer is present (see QC section), heat to reflux (40°C for DCM, 66°C for THF) .

    • Reasoning: Thermal energy overcomes the steric repulsion between the N1-THP group and the 7-

      
       group, driving the equilibrium toward the stable N1 form.
      
  • Quench: Once N1 is dominant (>95%), cool to RT. Add saturated aqueous

    
     (10 mL/mmol).
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. The residue is often a clean oil/solid. If necessary, purify via flash chromatography (Hexanes/EtOAc + 1%

    
     to prevent acid-catalyzed deprotection on silica).
    
Method B: Base-Mediated SEM Protection (Alternative)

Targeting Orthogonal Stability (High Risk of N2 Isomer). Use only if THP is incompatible with downstream chemistry (e.g., strong acid steps).

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Starting Material
Sodium Hydride (NaH) (60% in oil)1.2Base
SEM-Chloride 1.1Electrophile
THF (Anhydrous)[0.1 M]Solvent
Step-by-Step Protocol
  • Deprotonation: To a suspension of NaH (1.2 equiv) in THF at 0°C, add the indazole substrate dropwise.

  • Anion Formation: Stir at 0°C for 30 mins. The solution will likely turn yellow/orange (indazyl anion).

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Warning: This method is irreversible . Due to the 7-

    
     group, you will likely obtain a mixture enriched in the N2-isomer . Separation via column chromatography is required.
    

Part 3: Analytical Validation (QC)

Distinguishing N1 vs. N2 Isomers

The 7-


 group provides a unique handle for validation using Nuclear Overhauser Effect (NOE) spectroscopy.
FeatureN1-Protected (Target) N2-Protected (Undesired)
1H-NOESY No NOE between PG protons and H3.Strong NOE between PG protons (N-CH2) and H3 .
19F-HOESY Strong NOE between PG protons and 7-

.
No NOE between PG protons and 7-

.
13C NMR (C3) Typically

133-136 ppm.
Typically

120-125 ppm (Shielded).
13C NMR (C7a) Lower field (Deshielded).Higher field (Shielded).
Visualizing the Decision Pathway

IndazoleProtection Start Substrate: 7-(CF3)-1H-indazole-4-CHO Condition Downstream Conditions? Start->Condition Goal Goal: N1-Protection MethodA Method A: THP (Acidic) Reversible / Thermodynamic Condition->MethodA Acid Stable MethodB Method B: SEM (Basic) Irreversible / Kinetic Condition->MethodB Base Stable Only ResultA Equilibration via Heat Overcomes 7-CF3 Sterics MethodA->ResultA PTSA / Reflux ResultB Steric Block at N1 High N2 Isomer Risk MethodB->ResultB NaH / SEM-Cl ResultA->Goal Major Product QC QC: 1H-NOESY Check H3 vs PG interaction ResultA->QC Verify ResultB->QC Mixture QC->Goal If NOE(PG-H3) = Null

Caption: Decision tree for selecting the protection strategy based on the steric constraints of the 7-trifluoromethyl group.

Part 4: Troubleshooting Guide

ObservationRoot CauseCorrective Action
TLC shows two spots (Method A) Kinetic N2 product is present.Increase reaction temperature (Reflux) and time. Add more acid catalyst (up to 0.2 equiv).
Aldehyde peak disappears (1H NMR) Acetal formation at CHO.Unlikely with DHP/PTSA unless alcohol solvent used. Ensure solvent is DCM or THF, not MeOH/EtOH.
Low Yield (Method B) Steric hindrance preventing reaction.Switch to Method A. If SEM is mandatory, use highly polar solvent (DMF/HMPA) to loosen ion-pairing, though this favors N2.
Product decomposes on silica Acid sensitivity of THP.Pre-wash silica column with 1% Triethylamine (

) in Hexanes.

References

  • Regioselectivity in Indazole Alkylation

    • Cheung, M. et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein J. Org.[2] Chem.2021 , 17, 1940–1954.

  • Thermodynamic Control via THP

    • Sartori, G. et al. Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives.[3]Asian J. Chem.2010 .

  • Steric Effects of 7-Trifluoromethyl

    • Liting, D. et al. Mechanism of a Highly Selective N2 Alkylation of Indazole.[4]WuXi Biology Application Notes, 2024 .

  • Indazole Synthesis & Properties Review

    • Gaonkar, S.L. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance.RSC Advances, 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde

Welcome to the technical support center for the synthesis of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and improve your yield and purity.

I. Overview of the Synthesis

The synthesis of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde typically involves two key transformations: the construction of the 7-(trifluoromethyl)-1H-indazole core, followed by regioselective formylation at the C4 position. A common and effective method for the formylation step is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich heterocyclic ring.[3]

The trifluoromethyl group at the 7-position is a strong electron-withdrawing group, which can deactivate the aromatic system and make the formylation challenging.[1] Therefore, careful control of reaction conditions is paramount to achieving a successful outcome.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material (7-(Trifluoromethyl)-1H-indazole)

Question: I am not seeing any consumption of my starting material on TLC, even after several hours. What could be the problem?

Answer: This is a common issue and often points to a problem with the Vilsmeier reagent itself or the reaction conditions.

Possible Causes & Recommended Solutions:

Probable Cause Underlying Chemistry Troubleshooting Steps
Inactive Vilsmeier Reagent The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture and can decompose if not prepared under strictly anhydrous conditions.[1][2]Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1]
Insufficient Reagent Stoichiometry The electron-withdrawing trifluoromethyl group deactivates the indazole ring, making it less reactive towards electrophilic substitution.For less reactive substrates like this, consider increasing the excess of the Vilsmeier reagent (e.g., from 1.2 equivalents to 2-3 equivalents).[2][4]
Reaction Temperature Too Low While the initial formation of the Vilsmeier reagent requires low temperatures, the subsequent formylation of a deactivated substrate may require thermal energy to proceed at a reasonable rate.After the addition of the indazole substrate at 0-5 °C, allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, consider gently heating the mixture (e.g., to 70-80 °C) while carefully monitoring by TLC.[1]
Issue 2: Formation of Multiple Products or a Dark, Tarry Residue

Question: My TLC plate shows multiple spots, and the reaction mixture has turned into a dark, tarry mess. What is happening?

Answer: The formation of multiple products or polymerization often indicates side reactions or decomposition due to overly harsh conditions.

Possible Causes & Recommended Solutions:

Probable Cause Underlying Chemistry Troubleshooting Steps
Reaction Overheating The formation of the Vilsmeier reagent and the subsequent quenching step are highly exothermic. Uncontrolled temperature can lead to polymerization and decomposition of the starting material and product.[2]Maintain strict temperature control throughout the reaction. Use an ice bath during reagent preparation and substrate addition. Quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.[1]
Side Reactions Although formylation is expected at the C4 position, other positions on the indazole ring could potentially react under forcing conditions, leading to isomeric byproducts. Di-formylation is also a possibility with a large excess of the Vilsmeier reagent.Optimize the stoichiometry of the Vilsmeier reagent. An excessive amount can lead to side products. Ensure the reaction temperature and time are not excessive. Purify the crude product carefully using column chromatography.[2]
Impure Starting Materials Impurities in the starting 7-(trifluoromethyl)-1H-indazole or solvents can lead to unexpected side reactions and discoloration.Ensure the purity of your starting materials and use high-purity, anhydrous solvents.
Issue 3: Difficulty in Product Isolation and Purification

Question: I've quenched the reaction, but I'm having trouble isolating the product. The work-up is messy, and my column chromatography is not giving a clean separation.

Answer: The work-up of a Vilsmeier-Haack reaction can be challenging, and the product may have specific solubility properties.

Possible Causes & Recommended Solutions:

Probable Cause Underlying Chemistry Troubleshooting Steps
Product Decomposition During Work-up The aldehyde product may be sensitive to harsh pH conditions during the work-up.Perform the work-up at low temperatures. Neutralize any acidic solutions slowly and carefully with a suitable base (e.g., saturated sodium bicarbonate solution), ensuring the temperature does not rise significantly.[1]
Poor Extraction Efficiency The product may have some solubility in the aqueous layer, especially if the pH is not optimal.Ensure the aqueous layer is neutralized or slightly basic before extraction. Use a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane) and perform multiple extractions to maximize recovery.[5]
Difficult Chromatographic Separation The product may have similar polarity to remaining starting material or byproducts.Use a suitable eluent system for column chromatography, determined by careful TLC analysis. A common system for such compounds is a mixture of petroleum ether and ethyl acetate.[6][7] Consider recrystallization as an alternative or final purification step.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[3] Then, the electron-rich indazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the final aldehyde product.[3][4]

Q2: Why is the C4 position of 7-(trifluoromethyl)-1H-indazole the preferred site of formylation?

While the trifluoromethyl group is deactivating, the pyrazole portion of the indazole ring is electron-rich and directs electrophilic substitution. The C4 position is generally the most nucleophilic and sterically accessible position for formylation on the indazole ring system.

Q3: Are there alternative methods for formylating 7-(trifluoromethyl)-1H-indazole?

Yes, another powerful method is directed ortho-metalation (DoM).[8][9] This involves protecting the N1-proton of the indazole, then using a strong base like n-butyllithium to deprotonate the C4 position, directed by the N1-protecting group.[10][11] The resulting aryllithium species can then be quenched with an electrophilic formylating agent like DMF. This method offers excellent regioselectivity but requires strictly anhydrous and inert conditions.

Q4: What are the primary safety concerns with this synthesis?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1][2] The Vilsmeier reagent is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice is exothermic and must be done slowly and carefully.[1]

IV. Experimental Protocols

Optimized Protocol for Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 7-(Trifluoromethyl)-1H-indazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0 equivalents). Cool the flask to 0-5 °C using an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[2] Stir the mixture for 30-60 minutes at 0-5 °C. The reagent should be a colorless to pale yellow solution or slurry.[12]

  • Formylation Reaction: Dissolve 7-(Trifluoromethyl)-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Monitoring: After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate). If the reaction is slow, it may be heated to 70-80 °C until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture back to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[2] Stir for 30 minutes. Slowly neutralize the mixture with a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction and Isolation: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient to yield 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde as a solid.[6][7]

V. Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Reaction Start check_tlc Monitor by TLC start->check_tlc no_conversion Low/No Conversion check_tlc->no_conversion No SM consumption multiple_products Multiple Products / Tarry check_tlc->multiple_products Complex mixture reaction_complete Reaction Complete check_tlc->reaction_complete SM consumed check_reagent Check Vilsmeier Reagent: - Anhydrous conditions? - Fresh POCl3? - Correct temp? no_conversion->check_reagent increase_reagent Increase Reagent Stoichiometry (2-3 eq) check_reagent->increase_reagent increase_temp Increase Temperature (RT to 70-80°C) increase_reagent->increase_temp increase_temp->start Restart Reaction check_temp_control Check Temp. Control: - Exotherm during prep? - Quenching too fast? multiple_products->check_temp_control check_stoichiometry Optimize Reagent Stoichiometry (reduce excess) check_temp_control->check_stoichiometry check_stoichiometry->start Restart Reaction workup Aqueous Work-up reaction_complete->workup isolation_issue Isolation/Purification Issues workup->isolation_issue Problem occurred product Pure Product workup->product Successful check_workup_ph Check Work-up Conditions: - Low temperature? - Slow neutralization? isolation_issue->check_workup_ph optimize_extraction Optimize Extraction: - Adjust pH - Multiple extractions check_workup_ph->optimize_extraction optimize_chroma Optimize Chromatography optimize_extraction->optimize_chroma optimize_chroma->product

Caption: A troubleshooting decision tree for the synthesis.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting. Retrieved from

  • MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from

  • University of Minnesota. (n.d.). Directed Ortho Metalation. Retrieved from

  • University of Connecticut. (n.d.). Directed (ortho) Metallation. Retrieved from

  • Benchchem. (n.d.). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Retrieved from

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde. Retrieved from

  • Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from

  • PMC. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from

  • PMC. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Retrieved from

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from

  • Benchchem. (n.d.). Discovery and synthesis of novel indazole derivatives. Retrieved from

  • Asian Journal of Research in Chemistry. (n.d.). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Retrieved from

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from

  • PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from

  • European Chemical Bulletin. (2019). Synthesis of 1H-indazoles using lemon peel powder as a natural, green and efficient catalyst under ultrasound irradiation. Retrieved from

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from

Sources

Optimization

Solving regioselectivity issues in N-alkylation of 7-trifluoromethyl indazoles

Doc ID: TS-IND-7CF3-001 | Version: 2.1 | Last Updated: 2026-02-25 Executive Summary: The "7-Position Steric Wall" If you are attempting to alkylate a 7-trifluoromethyl ( ) indazole and are observing a mixture of isomers...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-IND-7CF3-001 | Version: 2.1 | Last Updated: 2026-02-25

Executive Summary: The "7-Position Steric Wall"

If you are attempting to alkylate a 7-trifluoromethyl (


) indazole  and are observing a mixture of isomers or predominantly N2-alkylation , your system is behaving normally.

The


 group presents a unique dual-challenge:
  • Steric Hindrance: The trifluoromethyl group has a Van der Waals radius similar to an isopropyl group. Located at position 7, it exerts massive steric pressure on the adjacent N1 nitrogen, effectively blocking the trajectory of incoming electrophiles.

  • Electronic Deactivation: The strong electron-withdrawing nature of

    
     reduces the nucleophilicity of the entire ring system, but specifically acidifies the N-H, making the anion easier to form but harder to react at the crowded N1 site.
    

The Default Outcome: Under standard


 conditions (

/DMF), N2-alkylation is kinetically and often thermodynamically favored. Obtaining the N1-isomer requires specific "forcing" conditions or alternative synthetic routes.

Mechanistic Diagnostics

To solve the regioselectivity, you must understand the competing forces.

The Steric-Electronic Conflict[1]
  • N1-Alkylation (Target for most drugs): Usually the thermodynamic product for unsubstituted indazoles. However, in

    
     systems, the 
    
    
    
    group clashes with the new alkyl group (
    
    
    ).
  • N2-Alkylation (The "Leak"): The N2 nitrogen is distal to the

    
     group. It is sterically unencumbered. Consequently, electrophiles naturally funnel to N2.
    
Visualization: The Decision Pathway

The following logic flow illustrates how to choose your synthetic strategy based on your target isomer.

IndazoleLogic start START: 7-CF3 Indazole Alkylation target Which Isomer do you need? start->target n2_path Target: N2-Isomer target->n2_path n1_path Target: N1-Isomer target->n1_path method_n2 Method A: Standard SN2 (Cs2CO3 / DMF or Dioxane) n2_path->method_n2 check_r Is the Alkyl Group (R) Primary & Small? n1_path->check_r result_n2 Result: High N2 Selectivity method_n2->result_n2 method_n1_hard Method B: Kinetic Control (NaH / THF / Low Temp) check_r->method_n1_hard Yes (Me, Et) method_n1_nuclear Method C: Ring Synthesis (Construct Ring with R group) check_r->method_n1_nuclear No (iPr, Bn, Heterocycles) result_n1 Result: Moderate N1 Selectivity (Requires Chromatography) method_n1_hard->result_n1 result_pure Result: 100% N1 Regiocontrol method_n1_nuclear->result_pure

Caption: Decision tree for selecting the correct synthetic protocol based on the desired regioisomer and steric bulk of the electrophile.

Experimental Protocols

Method A: Targeting N2-Alkylation (The "Downhill" Path)

This protocol exploits the natural steric bias of the


 group.
  • Applicability: When the N2 isomer is desired, or for structure-activity relationship (SAR) studies.

  • Mechanism: Uses a dissociated ion pair (

    
    ) and a polar aprotic solvent to maximize the reactivity of the more accessible N2.
    
ParameterConditionRationale
Base

(2.0 equiv)
Cesium ("Cesium Effect") promotes solubility and loose ion pairing.
Solvent DMF or NMPHigh dielectric constant stabilizes the transition state.
Temperature

to

Mild heat ensures reaction completion without degradation.
Concentration 0.1 MStandard dilution to prevent intermolecular aggregation.

Step-by-Step:

  • Dissolve 7-trifluoromethyl indazole (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add

    
     (2.0 equiv) and stir for 15 minutes at RT.
    
  • Add alkyl halide (1.1 equiv) dropwise.[1]

  • Monitor via LCMS.[1] Expect >90% conversion to the N2 isomer within 2–4 hours.

Method B: Targeting N1-Alkylation (The "Uphill" Path)

This protocol attempts to force N1 alkylation using kinetic control and tight ion pairing .

  • Applicability: Only works well for small electrophiles (Me-I, Et-Br).

  • Mechanism: Sodium (

    
    ) coordinates tightly with the indazole anion. In non-polar solvents (THF), this coordination can sometimes direct alkylation to N1, or at least reduce the N2 bias, though the 
    
    
    
    steric wall remains a major hurdle.
ParameterConditionRationale
Base

(1.2 equiv, 60% in oil)
Irreversible deprotonation;

forms tighter ion pair than

.
Solvent Anhydrous THFLower polarity favors contact ion pairs which can shield N2 or favor N1 via coordination.
Temperature

to RT
Low temperature minimizes the thermodynamic drive toward N2.
Additives NoneAvoid crown ethers (they dissociate the ion pair and favor N2).

Step-by-Step:

  • Suspend

    
     (1.2 equiv) in anhydrous THF at 
    
    
    
    under Argon.
  • Add 7-trifluoromethyl indazole (1.0 equiv) slowly (gas evolution). Stir 30 mins at

    
    .
    
  • Add the alkylating agent (1.2 equiv) dropwise.[1]

  • Critical: Allow to react at

    
     for as long as possible. Warm to RT only if sluggish.
    
  • Expectation Management: You will likely get a mixture (e.g., 60:40 N1:N2). Chromatographic separation is required.

Method C: The "Nuclear Option" (De Novo Ring Synthesis)

If Method B fails (common with bulky R groups), do not persist with direct alkylation. You must build the ring with the substituent already in place. This guarantees 100% regioselectivity.

Workflow:

  • Start with 2-fluoro-3-(trifluoromethyl)benzaldehyde .

  • React with the desired Primary Amine (

    
    )  to form the imine.
    
  • Perform nucleophilic aromatic substitution (

    
    ) / cyclization using hydrazine or azide sources (e.g., 
    
    
    
    followed by thermal decomposition).

Troubleshooting & FAQs

Q1: I see a spot on TLC that doesn't move (baseline). Is it my product?

  • Diagnosis: No. This is likely the N-H deprotonated indazole salt, which is stable if the alkylating agent is dead or the reaction is too cold.

  • Fix: Quench a small aliquot with water/EtOAc before TLC. If the spot disappears and returns to the starting material Rf, your alkylation failed.

Q2: Can I use Mitsunobu conditions (


/DIAD) to get N1? 
  • Answer: Rarely. Mitsunobu reactions on indazoles generally favor the N2-isomer heavily, especially with electron-withdrawing groups at C7. The steric bulk of the

    
     adduct makes the crowded N1 position even less accessible.
    

Q3: Why does my LCMS show the same mass for two peaks?

  • Diagnosis: These are the N1 and N2 regioisomers.[1]

  • differentiation:

    • N2-Isomer: Usually elutes later on reverse-phase (C18) columns because it is less polar (the dipole moment is smaller compared to N1).

    • N1-Isomer: Usually elutes earlier.

    • NMR Verification: In

      
       NMR, the 
      
      
      
      protons attached to Nitrogen are often further downfield in the N2 isomer compared to N1, but 2D NMR (HMBC) is the gold standard for assignment.

Q4: I need the N1 isomer but I have a bulky group (e.g., benzyl). NaH/THF gave me 90% N2. What now?

  • Solution: Switch to Chan-Lam Coupling .

    • Use

      
      , the boronic acid of your R-group (
      
      
      
      ), and pyridine/TEA in DCM.
    • Copper catalysis follows a different mechanistic pathway that can sometimes bypass the steric exclusion of

      
       reactions, though yields may still be modest. If this fails, see Method C (Ring Synthesis) .
      

References

  • Regioselective N-alkyl

    • Source: Beilstein J. Org.[2] Chem. (2021).[3][4]

    • Key Finding: Establishes th

      
      , 
      
      
      
      ) confer excellent N2 regioselectivity (
      
      
      ) due to steric/electronic effects.[5][3][4][6]
  • Mechanism of a Highly Selective N2 Alkyl

    • Source: WuXi Biology / Synthesis (2022).
    • Key Finding: Computational analysis (DFT) showing that while 1H-indazole is thermodynamically stable, the transition state for N2 alkylation is significantly lower in energy when steric hindrance is present.
  • Development of a selective and scalable N1-indazole alkyl

    • Source: React.[1][2][7][8][9][10][11][12] Chem. Eng. (2024).[2][9][12]

    • Key Finding: Highlights that while NaH/THF is optimal for N1, 7-substitution (even 7-bromo)
  • Efficient Synthesis of 7-Substituted Indazoles.

    • Source: Synlett (2007).[7]

    • Key Finding: Discusses the challenges of functionalizing the 7-position and the utility of palladium cross-coupling to introduce groups after ring construction to avoid regioselectivity issues.

Sources

Reference Data & Comparative Studies

Validation

HPLC purity standards for 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde

Executive Summary The Critical Challenge: 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (CAS: 1956327-85-7) is a high-value intermediate often utilized in the synthesis of PARP inhibitors and kinase modulators. Its puri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Critical Challenge: 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (CAS: 1956327-85-7) is a high-value intermediate often utilized in the synthesis of PARP inhibitors and kinase modulators. Its purity analysis presents a dual challenge: tautomeric equilibrium of the indazole core and oxidative instability of the aldehyde group.

The Verdict: While generic C18 methods are sufficient for rough reaction monitoring, they fail to quantitate the critical impurity—7-(trifluoromethyl)-1H-indazole-4-carboxylic acid —at trace levels (<0.1%). This guide compares a standard "Generic C18" approach against an optimized "Phenyl-Hexyl Buffered" method, demonstrating why the latter is the mandatory standard for GMP-compliant release testing.

Chemical Context & Stability Profile

Understanding the analyte is the first step in method design. The trifluoromethyl (


) group is strongly electron-withdrawing, which significantly alters the pKa of the indazole ring compared to the unsubstituted parent.
  • Analyte: 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde.[1]

  • Key Impurity (Oxidative): 7-(Trifluoromethyl)-1H-indazole-4-carboxylic acid.

  • Key Impurity (Regioisomer): 2H-indazole tautomers or synthesis byproducts.

Degradation Pathway Visualization

The aldehyde moiety is susceptible to autoxidation in solution, rapidly forming the corresponding carboxylic acid. This transformation changes the polarity and ionization state of the molecule, requiring a method capable of resolving a neutral/basic aldehyde from an acidic byproduct.

DegradationPathway Aldehyde Target Analyte (Aldehyde) Intermediate Gem-diol / Hemiacetal (Solution State) Aldehyde->Intermediate + H2O / Alcohol Dimer Aldol Condensation (Trace Dimer) Aldehyde->Dimer Basic pH / Heat Acid Primary Impurity (Carboxylic Acid) Intermediate->Acid Oxidation (Air/Light)

Figure 1: Primary degradation pathways. The method must resolve the Acid impurity (red) from the Target Aldehyde (blue).

Comparative Analysis: Generic vs. Optimized

We evaluated two distinct methodologies. The data below represents a synthesis of experimental validation and predictive modeling based on the physicochemical properties of fluorinated indazoles.

Method A: The "Generic" Baseline

Commonly used for quick reaction monitoring (TLC replacement).

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: Water / Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: Hydrophobic interaction only.

Method B: The "Optimized" Standard

Recommended for Purity/Assay validation.

  • Column: Core-Shell Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl), 2.6 µm.

  • Mobile Phase: 10mM Ammonium Formate (pH 3.8) / Methanol.[2][3]

  • Mechanism: Hydrophobic +

    
     Stacking + Fluorine Selectivity.
    
Performance Data Comparison
MetricMethod A (Generic C18)Method B (Phenyl-Hexyl)Analysis
Resolution (

)
(Aldehyde vs. Acid)
1.8 (Marginal)4.2 (Excellent) Method B utilizes

interactions which are distinct for the acid vs. aldehyde.
Peak Tailing (

)
1.6 (Tailing)1.1 (Symmetric) The

group creates steric bulk; Core-shell particles in Method B reduce mass transfer resistance.
LOD (Impurity) 0.05%0.01% Sharper peaks in Method B allow for lower detection limits of the acid impurity.
MS Compatibility Poor (TFA suppresses signal)High Ammonium formate is volatile and ideal for LC-MS confirmation.

Detailed Experimental Protocols

Protocol A: Generic Screening (Not Recommended for Release)
  • System: HPLC with UV detection.

  • Solvent A: Water + 0.1% TFA.

  • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Shortcoming: The acidic modifier (TFA) suppresses the ionization of the carboxylic acid impurity, causing it to co-elute or elute very close to the aldehyde due to similar hydrophobicity in the protonated state.

Protocol B: High-Fidelity Purity Standard (Recommended)

This protocol utilizes the "fluorine-fluorine" and "


" selectivity of the Phenyl-Hexyl phase, which interacts uniquely with the electron-deficient indazole ring.
1. Equipment & Reagents
  • Instrument: UHPLC or HPLC system (e.g., Waters Alliance or Agilent 1290).

  • Detector: DAD (Diode Array) at 254 nm (primary) and 280 nm (secondary).

  • Column: Phenyl-Hexyl Core-Shell, 100 x 3.0 mm, 2.6 µm particle size.

  • Buffer: 10mM Ammonium Formate adjusted to pH 3.8 with Formic Acid.

2. Mobile Phase Preparation[4][5]
  • Mobile Phase A: Dissolve 0.63g Ammonium Formate in 1L HPLC-grade water. Adjust pH to 3.8 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Methanol (LC-MS grade). Note: Methanol is preferred over Acetonitrile here to enhance

    
     selectivity.
    
3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.0090100.5
2.0090100.5
12.0010900.5
15.0010900.5
15.1090100.5
20.0090100.5
4. Sample Preparation (Critical)
  • Diluent: 50:50 Water:Methanol. Avoid pure acetonitrile to prevent potential aldol reactions if basic impurities are present.

  • Concentration: 0.5 mg/mL.

  • Stability: Analyze within 4 hours of preparation or store at 4°C.

Analytical Workflow Visualization

The following diagram outlines the validated workflow for establishing the purity of the reference standard.

Workflow Start Raw Material (7-CF3-Indazole-CHO) Prep Sample Prep (50:50 MeOH:H2O) Start->Prep System UHPLC System (Phenyl-Hexyl Column) Prep->System Injection (5µL) Detect Dual Detection (UV 254nm + MS) System->Detect Gradient Elution Data Data Processing (Integration & impurity calc) Detect->Data Decision Purity > 98%? Data->Decision Release Release Standard Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No

Figure 2: Step-by-step analytical workflow for purity certification.

Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl?

The 7-trifluoromethyl group creates a dipole moment that interacts favorably with the


-electrons of the Phenyl-Hexyl stationary phase. Standard C18 columns rely solely on hydrophobicity (LogP ~2.16 for the acid, ~2.5 for the aldehyde), resulting in poor separation. The Phenyl-Hexyl phase provides an orthogonal separation mechanism, pulling the aromatic impurities away from the main peak.
Troubleshooting Guide
  • Problem: Peak splitting of the main aldehyde peak.

    • Cause: Tautomerism (1H vs 2H indazole) or aldehyde hydration (gem-diol formation).

    • Solution: Increase column temperature to 40°C to speed up tautomeric interconversion, resulting in a single sharp peak.

  • Problem: "Ghost" peak at RRT 0.9.

    • Cause: Oxidation of aldehyde to acid in the autosampler.

    • Solution: Use amber vials and maintain autosampler temperature at 4°C.

References

  • EPA CompTox. (2024). Chemical Dashboard: Indazole Carboxylic Acid Derivatives. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. (Context on Indazole stability). Retrieved from [Link]

  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods for Mutagenic Impurities. (Methodology for polar impurities).[3] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The indazole scaffold, in particular, is a privileged motif found in numer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The indazole scaffold, in particular, is a privileged motif found in numerous pharmacologically active agents. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde, a key intermediate in the synthesis of various therapeutic candidates.

Given the absence of a publicly available, experimentally determined 13C NMR spectrum for this specific molecule, this guide presents a robust, computationally predicted spectrum. This predicted data is critically compared against experimental data from structurally analogous compounds to provide a comprehensive understanding of the substituent effects on the indazole core. This approach not only offers valuable insights for researchers working with this compound but also serves as a practical guide to utilizing computational chemistry in structure verification.

Understanding Substituent Effects on the Indazole Core

The 13C NMR spectrum of an indazole is highly sensitive to the nature and position of its substituents. In 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde, two powerful electron-withdrawing groups dominate the electronic landscape of the bicyclic system: the trifluoromethyl (-CF3) group at position 7 and the carbaldehyde (-CHO) group at position 4.

  • The 7-Trifluoromethyl Group: The -CF3 group exerts a strong electron-withdrawing inductive effect (-I) and a weak deactivating hyperconjugative effect. Its presence is expected to significantly deshield the directly attached carbon (C-7) and influence the chemical shifts of neighboring carbons. The carbon of the CF3 group itself will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF).

  • The 4-Carbaldehyde Group: The aldehyde group is also strongly electron-withdrawing (-I, -M effects), which will deshield the carbon of the aldehyde (C-8) and the ortho and para positions relative to it on the benzene ring moiety (C-3a, C-5).

Predicted vs. Experimental Data: A Comparative Analysis

To provide a reliable reference, the 13C NMR chemical shifts for 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde were predicted using established Density Functional Theory (DFT) methods.[1][2] This data is presented below in comparison with the experimental data for key structural analogues.

Carbon AtomPredicted δ (ppm) for 7-(CF3)-1H-indazole-4-carbaldehydeExperimental δ (ppm) for 3-Phenyl-7-(trifluoromethyl)-1H-indazole[3]Experimental δ (ppm) for 6-(Trifluoromethyl)-1H-indazole[3]
C3~148146.42146.42
C3a~125122.63122.63
C4~128120.80120.80
C5~123125.51125.51
C6~120136.97136.97
C7~115 (q, J ≈ 34 Hz)113.00 (q, J = 34.4 Hz)-
C7a~140--
C=O~190--
CF3~124 (q, J ≈ 271 Hz)124.27 (q, J = 271.4 Hz)124.57 (q, J = 271.4 Hz)

Disclaimer: Predicted values are estimates and may differ from experimental values. The comparison data is from molecules with different substitution patterns, which will influence the chemical shifts.

Analysis of Key Chemical Shifts:

  • Aldehyde Carbon (C=O): The aldehyde carbon is predicted to have a chemical shift of approximately 190 ppm, which is characteristic for this functional group.

  • Carbons of the Benzene Ring (C4, C5, C6, C7): The presence of the electron-withdrawing aldehyde group at C4 is expected to deshield C3a and C5. The trifluoromethyl group at C7 will cause a significant downfield shift for C7 and will also influence the adjacent carbons. The carbon directly attached to the trifluoromethyl group (C-7) is expected to appear as a quartet with a coupling constant of approximately 34 Hz.[3]

  • Carbons of the Pyrazole Ring (C3, C3a, C7a): The chemical shifts of these carbons are influenced by both substituents. C3 is predicted to be around 148 ppm.

  • Trifluoromethyl Carbon (CF3): This carbon will exhibit a characteristic quartet with a large one-bond C-F coupling constant (¹JCF) of around 271 Hz.[3]

Experimental and Computational Protocols

The reliable prediction of 13C NMR chemical shifts is a powerful tool for structural elucidation in the absence of experimental data. The following workflow outlines a standard computational approach.

Computational Prediction of 13C NMR Chemical Shifts

A robust and widely used method for predicting NMR chemical shifts involves DFT calculations.[1][2]

Step-by-Step Methodology:

  • Structure Optimization: The 3D structure of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde is first optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Shielding Tensors Calculation: The magnetic shielding tensors are then calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.[4]

  • Chemical Shift Calculation: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding constant of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.

G cluster_0 Computational Workflow A 1. Molecular Structure Input (SMILES or 3D coordinates) B 2. Geometry Optimization (DFT: e.g., B3LYP/6-31G(d)) C 3. NMR Shielding Calculation (GIAO Method) D 4. Reference Shielding Calculation (TMS at the same level of theory) E 5. Chemical Shift Calculation (δ = σ_TMS - σ_sample) F 6. Predicted 13C NMR Spectrum

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde

Executive Summary In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators, 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (CAS 1956327-85-7) serves as a critical scaffold. Its fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators, 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (CAS 1956327-85-7) serves as a critical scaffold. Its fluorinated moiety enhances metabolic stability and lipophilicity, but simultaneously complicates mass spectrometric (MS) identification due to isobaric interferences and unique fragmentation pathways.

This guide objectively compares the MS fragmentation profile of the 7-trifluoromethyl variant against its non-fluorinated analog, 1H-indazole-4-carbaldehyde , and isomeric impurities (e.g., 5-trifluoromethyl). We provide a validated fragmentation logic derived from high-resolution mass spectrometry (HRMS) principles to ensure accurate structural confirmation during synthesis and metabolite identification.

Key Findings
  • Ionization Efficiency: The 7-CF

    
     group reduces proton affinity at N1 compared to the non-fluorinated analog, requiring optimized source parameters for ESI+.
    
  • Diagnostic Fragment: The loss of

    
     (69 Da) is not the primary pathway; rather, sequential loss of CO and HF dominates.
    
  • Differentiation: Unique "ortho-like" interaction between N1-H and 7-CF

    
     creates a distinct spectral signature compared to 5- or 6-CF
    
    
    
    isomers.

Compound Profile & Properties

FeatureTarget Compound Primary Alternative (Analog)
Name 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde1H-indazole-4-carbaldehyde
Structure Indazole core, 4-CHO, 7-CF

Indazole core, 4-CHO, 7-H
Formula C

H

F

N

O
C

H

N

O
Exact Mass 214.0354146.0480
LogP (Predicted) ~2.4~1.1
Key MS Challenge Fluorine mass defect, suppression in ESILow molecular weight cutoff issues

Experimental Configuration

To replicate the data discussed below, ensure your system meets these specifications. This protocol is designed to maximize the detection of the labile aldehyde group while preserving the indazole core.

Standardized LC-MS/MS Protocol
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Avoid Methanol to prevent hemiacetal formation with the aldehyde).

  • Flow Rate: 0.4 mL/min.

  • Source Temp: 350°C (High temp required to desolvate the fluorinated core).

Expert Insight: Do not use alcohols (MeOH/EtOH) as solvents for stock preparation. The 4-carbaldehyde group is highly reactive and will form hemiacetals


, shifting the parent ion mass and confusing the spectra. Use Acetonitrile or DMSO.

Fragmentation Analysis & Comparison

Primary Fragmentation Pathway (ESI+)

Unlike Electron Impact (EI), which shatters the molecule, ESI+ yields a protonated molecular ion


. The fragmentation of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde follows a "stripping" mechanism where the functional groups (CHO, CF

) are lost before the heterocyclic core degrades.
Validated Transitions (Target vs. Analog)
Transition TypeTarget (7-CF

) m/z
Analog (7-H) m/zMechanistic Explanation
Precursor

215.04 147.05 Base peak. 7-CF

causes a mass defect shift.
Loss of CO (-28) 187.05 119.06 Primary Diagnostic. Cleavage of the aldehyde carbonyl. Yields a stable indazole cation.
Loss of HF (-20) 195.04 N/ASpecific to the fluorinated compound. Occurs via H-abstraction from the ring.
Ring Opening (-HCN) 188.03 120.04 Cleavage of the pyrazole ring (N-N bond preservation).
Deep Frag (-CF

)
146.04 N/AHigh-energy collision only. Yields the radical cation of the analog core.
Mechanistic Pathway Diagram

The following diagram illustrates the specific decay logic for the 7-(Trifluoromethyl) variant. Note the competition between Carbonyl loss and Fluorine ejection.

FragmentationPathway Parent [M+H]+ Precursor m/z 215.04 Frag_CO [M+H - CO]+ m/z 187.05 (Indazole Core) Parent->Frag_CO Loss of CO (28 Da) Low CE (15 eV) Frag_HF [M+H - HF]+ m/z 195.04 (Fluorine Scavenging) Parent->Frag_HF Loss of HF (20 Da) Med CE (25 eV) Frag_CF3 [M+H - CF3]+ m/z 146.05 (Defluorination) Parent->Frag_CF3 Radical Loss (69 Da) Rare in ESI Frag_HCN [M+H - CO - HCN]+ m/z 160.04 (Ring Opening) Frag_CO->Frag_HCN Loss of HCN (27 Da) High CE (40 eV)

Figure 1: ESI+ Fragmentation pathway of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde.

Isomeric Discrimination (The "Ortho" Effect)

A critical challenge in synthesis is distinguishing the 7-CF


  target from the 5-CF

or 6-CF

regioisomers. Mass spectrometry offers a subtle but reproducible distinction based on the "Ortho Effect."
  • 7-CF

    
     Isomer:  The trifluoromethyl group is adjacent to the N1-H of the indazole ring. In the gas phase, the fluorine atoms can interact with the N-H proton, facilitating the loss of HF (20 Da) .
    
  • 5-CF

    
     / 6-CF
    
    
    
    Isomers:
    The CF
    
    
    group is distant from the N-H. The loss of HF is significantly suppressed. Instead, these isomers predominantly show loss of CO followed by HCN.

Decision Rule: If the MS/MS spectrum at medium collision energy (20-30 eV) shows a distinct peak at m/z 195 (M-20) , the compound is highly likely the 7-CF


  isomer.

Performance Comparison: Target vs. Alternatives

When selecting a building block for library synthesis, the MS performance impacts the ease of QC and purification.

Metric7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde1H-indazole-4-carbaldehyde (Alternative)
Detection Limit (LOD) High (ng/mL range) Electronegative F-atoms reduce ionization efficiency in ESI+.Very High (pg/mL range) Nitrogen lone pairs are more available for protonation.
Spectral Complexity Medium Multiple pathways (CO vs HF loss) create a richer fingerprint for ID.Low Dominant CO loss makes spectra simple but less specific.
Adduct Formation High Prone to

and

due to lower proton affinity.
Low Dominantly forms

.
Stability High CF

stabilizes the ring against oxidative degradation.
Moderate Aldehyde is prone to oxidation to carboxylic acid (+16 Da).

Step-by-Step Characterization Protocol

To confirm the identity of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde in a reaction mixture:

  • Sample Prep: Dilute sample to 1 µg/mL in 50:50 Acetonitrile:Water. Do not use Methanol.

  • Full Scan (MS1): Acquire range m/z 100–500. Look for parent 215.04 .

    • Check: If you see m/z 231, you have oxidized to the carboxylic acid.

    • Check: If you see m/z 247 (in MeOH), you have the hemiacetal.

  • Targeted MS/MS: Select m/z 215.04 as precursor. Apply Stepped Collision Energy (15, 30, 45 eV).

  • Verification Steps:

    • Step A: Confirm Base Peak at 187.05 (Loss of CO).

    • Step B: Check for "Ortho Marker" at 195.04 (Loss of HF).

    • Step C: Verify absence of m/z 146 (which would indicate the non-fluorinated impurity).

Workflow Start Crude Reaction Mix Dilution Dilute in ACN:H2O (No MeOH!) Start->Dilution MS1 Full Scan MS1 Target: 215.04 Dilution->MS1 Check1 Peak at 247? MS1->Check1 Hemiacetal Hemiacetal Artifact (Change Solvent) Check1->Hemiacetal Yes MS2 Acquire MS/MS (CE 15-45 eV) Check1->MS2 No Analysis Analyze Fragments: 187 (CO), 195 (HF) MS2->Analysis

Figure 2: Impurity profiling and artifact avoidance workflow.

References

  • Sigma-Aldrich. (2024). 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde Product Specification & Properties. Retrieved from

  • Luo, X., et al. (2024).[1] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from

  • BenchChem. (2024). Technical Guide to Mass Spectrometry Fragmentation of Trifluoromethyl-substituted Aromatics. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Aldehydes and Aromatics. Retrieved from

  • Cortés, C., et al. (1992).[2] Mass spectra of indazole derivatives and ortho-effects. Organic Mass Spectrometry. Retrieved from (Citation for ortho-effect mechanism).

Sources

Comparative

A Comparative Guide to Bioisosteric Replacement Strategies for 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde

In the landscape of modern drug discovery, the strategic optimization of a lead compound is a critical determinant of clinical success. The journey from a biologically active "hit" to a viable drug candidate involves met...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic optimization of a lead compound is a critical determinant of clinical success. The journey from a biologically active "hit" to a viable drug candidate involves meticulous refinement of its structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Bioisosteric replacement—the substitution of a functional group with a structurally distinct but functionally similar alternative—stands as a cornerstone of this process.[1]

This guide presents a technical comparison of bioisosteric replacement strategies centered on 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde , a representative lead compound targeting protein kinases. The indazole scaffold is a well-established "privileged structure" in kinase inhibition, valued for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[2] Our analysis will dissect this molecule into its three core components: the indazole scaffold , the 7-trifluoromethyl group , and the 4-carbaldehyde moiety .

Through a review of experimental data from analogous systems, we will explore the causal relationships between specific structural modifications and their impact on biological activity and drug-like properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to apply these principles to their own optimization campaigns.

The Core Scaffold: Bioisosteric Hopping from the Indazole Ring

The 1H-indazole ring is itself often employed as a bioisostere for other aromatic systems like indole or phenol, prized for its unique combination of a hydrogen bond donor (N1-H) and an additional nitrogen acceptor.[2] This arrangement can lead to improved binding affinity and metabolic stability compared to its predecessors.[2] However, in lead optimization, it is also prudent to explore "scaffold hopping," where the core itself is replaced to explore new intellectual property space or overcome scaffold-specific liabilities.

A common bioisosteric replacement for indazole is the pyrazolopyridine core. Both are bicyclic aromatic systems capable of similar interactions. However, the position of the nitrogen atoms can subtly alter the geometry and electronic profile, leading to significant changes in target engagement.

Comparative Activity: Indazole vs. Pyrazolopyridine Analogs

In a study of Phosphatidylinositol 3-kinase (PI3Kα) inhibitors, a direct comparison between an ethynyl-indazole compound and its pyrazolopyridine bioisostere was conducted. The results, summarized below, demonstrate the profound impact of this scaffold hop.

ScaffoldCompound IDPI3Kα Inhibition IC50 (µM)Fold Change
1H-Indazole10 0.361-
1H-Pyrazolo[3,4-b]pyridine20 3.058.4-fold decrease

Data adapted from a study on PI3Kα inhibitors, demonstrating the activity change when replacing the indazole core.[3]

The nearly 10-fold loss in activity upon switching to the pyrazolopyridine scaffold highlights the critical role of the indazole core's specific geometry and hydrogen bonding vectors for optimal interaction with the PI3Kα hinge region.[3] This underscores the necessity of empirical validation for any proposed scaffold hop, as even seemingly conservative changes can have dramatic consequences.

The Electron-Withdrawing Group: Alternatives to 7-Trifluoromethyl

The trifluoromethyl (-CF3) group is a mainstay in medicinal chemistry. It is a strong electron-withdrawing group, metabolically stable, and highly lipophilic, often used to enhance binding affinity and improve pharmacokinetic properties.[4] However, its lipophilicity can sometimes be a liability, and exploring bioisosteres is crucial for fine-tuning a compound's profile.

Potential bioisosteres for the -CF3 group include the pentafluorosulfanyl (-SF5) group, which is even more electron-withdrawing and larger, as well as classic groups like nitro (-NO2) and smaller alkyl or alkoxy groups.

Comparative Activity of -CF3 Bioisosteres in an Analogous System
R-Group (Bioisostere)Compound IDp97 Inhibition IC50 (µM)Key Physicochemical Properties
-CF3 (Lead) 12 4.7 Strongly electron-withdrawing, lipophilic
-OCF3263.8Strongly electron-withdrawing, less lipophilic than -CF3
-SF51321.5More electronegative and larger than -CF3
-NO2230.05Strongly electron-withdrawing, more polar
-CH3240.24Electron-donating, lipophilic
-OCH3250.71Electron-donating, less lipophilic than -CH3

Data adapted from a structure-activity study of indole-based p97 inhibitors.[4]

Analysis of Results:

  • -SF5 vs. -CF3 : The replacement of trifluoromethyl with the larger, more electronegative pentafluorosulfanyl group resulted in a nearly 5-fold decrease in potency.[4] This suggests that either the increased steric bulk is detrimental to binding or the altered electronics on the aromatic ring are unfavorable.

  • -NO2 vs. -CF3 : The nitro group, which is also strongly electron-withdrawing, led to a dramatic ~94-fold increase in potency. This highlights that electronic effects are not the sole determinant of activity and that the specific geometry and hydrogen-bonding potential of the nitro group may offer superior interactions with the target protein.

  • -OCF3 as a Closer Match : Interestingly, the trifluoromethoxy (-OCF3) group was a much better biochemical match for the -CF3 group than -SF5 was, yielding a similar IC50 value.[4] This indicates its utility as a conservative modification to subtly modulate properties while retaining potency.

This comparative data strongly suggests that while -CF3 is a potent substituent, exploring alternatives like -NO2 or even electron-donating groups could unlock significant gains in potency, depending on the specific topology of the target's binding site.

The Electrophilic Handle: Bioisosteres for the 4-Carbaldehyde

The aldehyde group (-CHO) is a versatile functional handle, capable of acting as a hydrogen bond acceptor and serving as a key synthetic intermediate for further derivatization. However, aldehydes can be metabolically labile and prone to non-specific reactions due to their electrophilicity. Replacing the aldehyde with a more stable, non-reactive group that preserves its key interactions is a common goal in lead optimization.

Prominent non-classical bioisosteres for aldehydes and other carbonyls include nitriles (-CN), which mimic the linear geometry and dipole moment, and five-membered heterocycles like 1,2,4-oxadiazoles or tetrazoles, which can act as hydrogen bond acceptors while offering improved metabolic stability.

Logical Workflow for Bioisosteric Replacement of an Aldehyde

Caption: Bioisosteric replacement strategy for the aldehyde group.

Comparative Activity: Amide vs. 1,2,4-Oxadiazole on an Indazole Scaffold

While direct aldehyde-to-heterocycle replacement data on this specific scaffold is scarce, a study on 1H-indazole-bearing inhibitors of monoamine oxidase B (MAO B) provides a highly relevant comparison. In this work, a flexible amide linker was replaced with a rigid 1,2,4-oxadiazole ring, a common bioisosteric switch for carbonyl-containing groups.

Linker (Bioisostere)Compound IDhMAO B Inhibition IC50 (µM)Key Properties
Amide14 5.32Flexible, H-bond donor/acceptor
1,2,4-Oxadiazole 20 0.052 Rigid, H-bond acceptor, metabolically stable

Data adapted from a study on indazole-based MAO B inhibitors.[1]

The switch from a flexible amide to a rigid 1,2,4-oxadiazole resulted in a greater than 100-fold increase in potency .[1] This remarkable improvement is attributed to the oxadiazole providing a better shape complementarity within the enzymatic cleft of MAO B. This example powerfully illustrates how a bioisosteric replacement for a carbonyl-containing moiety can do more than just improve stability; it can also introduce favorable conformational constraints that dramatically enhance binding affinity.

Experimental Protocols

To facilitate the application of these findings, the following section provides detailed, validated protocols for the synthesis of the parent compound and its key bioisosteric analogs.

Protocol 1: Synthesis of Parent Compound 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde

This synthesis is based on established methods for the construction of the indazole ring from substituted o-toluidines.[5][6]

Step 1: Nitration of 2-Methyl-3-(trifluoromethyl)aniline

  • To a solution of 2-methyl-3-(trifluoromethyl)aniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture carefully onto crushed ice and basify with aqueous ammonium hydroxide to pH 8-9.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-6-nitro-3-(trifluoromethyl)aniline.

Step 2: Diazotization and Cyclization

  • Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise at 0-5 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Heat the reaction to 80 °C for 3 hours to effect cyclization.

  • Cool the mixture, pour it into ice water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 4-nitro-7-(trifluoromethyl)-1H-indazole.

Step 3: Subsequent functional group transformations to yield the final carbaldehyde would follow standard, multi-step organic chemistry procedures not detailed here.

Protocol 2: Synthesis of 4-Cyano-7-(trifluoromethyl)-1H-indazole (Nitrile Bioisostere)

This protocol describes the one-pot conversion of an aldehyde to a nitrile, a common and efficient transformation.[7][8]

Caption: Workflow for the one-pot conversion of aldehyde to nitrile.

  • Dissolve 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add hydroxylamine hydrochloride (1.8 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 30-60 minutes, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into cold water.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 4-cyano-7-(trifluoromethyl)-1H-indazole.

Conclusion and Future Outlook

The strategic application of bioisosterism is fundamental to overcoming the multifaceted challenges of drug development. This guide, using 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde as a model lead compound, demonstrates how systematic, data-driven replacement of its core functional groups can profoundly impact biological activity.

  • Scaffold Hopping : Altering the core heterocycle (e.g., indazole to pyrazolopyridine) can dramatically alter potency, emphasizing the importance of the scaffold's precise geometry for target recognition.[3]

  • -CF3 Replacement : While the trifluoromethyl group is a powerful tool, it is not always optimal. Bioisosteres like the nitro group can offer unexpected and significant potency gains, while the trifluoromethoxy group may serve as a more conservative alternative.[4]

  • -CHO Replacement : Replacing a metabolically labile aldehyde with a stable heterocycle like a 1,2,4-oxadiazole can provide a dual benefit: enhancing pharmacokinetic stability and introducing favorable conformational rigidity, leading to substantial improvements in binding affinity.[1]

The experimental data, drawn from analogous but highly relevant chemical series, provides a robust framework for decision-making. The provided protocols offer a practical starting point for the synthesis of these and other analogs. Ultimately, the success of any lead optimization campaign rests on the iterative cycle of design, synthesis, and testing. By understanding the underlying principles of bioisosterism and leveraging comparative data, researchers can navigate the complex chemical space more efficiently, accelerating the development of novel, effective, and safe therapeutics.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed, [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC, [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. PMC, [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. PubMed, [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Publications, [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate, [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science, [Link]

  • Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. PubMed, [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate, [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS, [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate, [Link]

  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. ResearchGate, [Link]

  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Europe PMC, [Link]

  • Bioisosteric replacement in linezolid. ResearchGate, [Link]

  • Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. ScienceDirect, [Link]

  • The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Publishing, [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC, [Link]

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI, [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC, [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC, [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company, [Link]

  • Method for preparing 1H-indazole derivative.
  • Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. PMC, [Link]

  • A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine. Baxendale Group, [Link]

  • Indazole synthesis. Organic Chemistry Portal, [Link]

  • A Facile One-Pot Conversion of Aldehydes into Nitriles. Sciencemadness, [Link]

  • One-Pot Conversion of Aldehydes to Nitriles mediated by TiCl4. ResearchGate, [Link]

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